molecular formula C7H16S B14622126 3-(Ethylsulfanyl)pentane CAS No. 57093-89-7

3-(Ethylsulfanyl)pentane

Cat. No.: B14622126
CAS No.: 57093-89-7
M. Wt: 132.27 g/mol
InChI Key: UUCWVZDECBNFOC-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)pentane is an organosulfur compound with the molecular formula C₇H₁₆S. Its structure consists of a pentane backbone (C₅H₁₂) substituted with an ethylsulfanyl (–S–CH₂CH₃) group at the third carbon. This compound belongs to the thioether family, characterized by a sulfur atom bridging two alkyl or aryl groups. Thioethers like this compound are notable for their applications in organic synthesis, particularly as intermediates or protecting groups due to their stability under acidic and basic conditions .

For instance, thioethers generally exhibit lower polarity compared to sulfones or alcohols, influencing their solubility in non-polar solvents like pentane .

Properties

CAS No.

57093-89-7

Molecular Formula

C7H16S

Molecular Weight

132.27 g/mol

IUPAC Name

3-ethylsulfanylpentane

InChI

InChI=1S/C7H16S/c1-4-7(5-2)8-6-3/h7H,4-6H2,1-3H3

InChI Key

UUCWVZDECBNFOC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)SCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)pentane typically involves the reaction of pentane with ethylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where ethylthiol reacts with 3-chloropentane under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Various substituted pentane derivatives.

Scientific Research Applications

3-(Ethylsulfanyl)pentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)pentane involves its interaction with molecular targets through its sulfanyl group. This group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in target molecules. The pathways involved may include the formation of sulfoxides and sulfones, which can further interact with biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(ethylsulfanyl)pentane with structurally or functionally related compounds, based on the available evidence:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Registry Number Functional Group(s) Key Characteristics
This compound C₇H₁₆S 132.27 Not provided Thioether (–S–) Non-polar, likely soluble in hydrocarbons; used in organic synthesis as intermediates .
1,1-Bis(ethylsulfanyl)pentane C₉H₂₀S₂ 192.39 Not provided Dithioacetal (–S–C–S–) Derived from pentanal; acts as a thioacetal protecting group for aldehydes .
3,3-Bis(ethylsulfonyl)pentane C₉H₂₀O₄S₂ 256.39 2217-59-6 Sulfonyl (–SO₂–) Oxidized derivative of thioether; polar, higher stability, used in specialty polymers .
3-Methylpentane C₆H₁₄ 86.18 96-14-0 Branched alkane Non-polar hydrocarbon; low boiling point (~60°C); used as a solvent .
3-Ethylpentanal C₇H₁₄O 114.19 39992-52-4 Aldehyde (–CHO) Polar due to carbonyl group; reactive in nucleophilic additions; used in fragrances .

Key Differences and Research Findings:

Functional Group Reactivity :

  • Thioethers vs. Sulfones : this compound (thioether) is less polar and more nucleophilic than its sulfone counterpart, 3,3-bis(ethylsulfonyl)pentane. Sulfones are oxidized derivatives with stronger dipole moments, making them suitable for high-temperature applications .
  • Thioacetals vs. Aldehydes : 1,1-Bis(ethylsulfanyl)pentane (a dithioacetal) is derived from pentanal and serves to protect aldehyde groups during synthesis. In contrast, 3-ethylpentanal retains its reactive aldehyde group, making it prone to oxidation or condensation reactions .

Solubility and Extraction: Non-polar thioethers like this compound are expected to dissolve in pentane or diethyl ether, as evidenced by the extraction of similar hydrocarbons in Acacia spp. honey studies . Polar compounds like 3,3-bis(ethylsulfonyl)pentane require more polar solvents (e.g., dichloromethane) for isolation .

Applications :

  • Thioethers : Used in agrochemicals, pharmaceuticals, and as ligands in catalysis.
  • Sulfones : Employed in high-performance polymers and electrolyte additives due to thermal stability .
  • Aldehydes : Key intermediates in fragrance and flavor industries .

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